(1S)-1-(2,3-Difluorophenyl)ethanol is an organic compound characterized by a chiral center, which plays a significant role in various chemical processes and applications. This compound is primarily recognized as a key intermediate in the synthesis of ticagrelor, a medication used to prevent blood clots. The presence of fluorine atoms in the phenyl ring enhances the compound's biological activity and stability.
(1S)-1-(2,3-Difluorophenyl)ethanol falls under the category of alcohols, specifically secondary alcohols due to the presence of two carbon substituents on the carbon bearing the hydroxyl group. Its molecular formula is C8H8F2O, and it exhibits chirality, which is crucial for its pharmacological properties.
The synthesis of (1S)-1-(2,3-Difluorophenyl)ethanol can be achieved through several methods:
In enzymatic processes, factors such as temperature, pH, and substrate concentration are optimized to enhance enzyme activity and selectivity. For instance, using recombinant strains that express specific reductases can significantly improve yield and reduce by-products .
The molecular structure of (1S)-1-(2,3-Difluorophenyl)ethanol features a chiral carbon attached to a hydroxyl group (-OH) and a difluorophenyl group. The fluorine atoms are positioned on the aromatic ring, influencing both the electronic properties and steric hindrance around the chiral center.
(1S)-1-(2,3-Difluorophenyl)ethanol participates in various chemical reactions typical for alcohols:
The oxidation reactions typically require oxidizing agents such as chromium trioxide or pyridinium chlorochromate. Esterification reactions may be catalyzed by sulfuric acid or other acid catalysts to enhance reaction rates.
The mechanism of action for (1S)-1-(2,3-Difluorophenyl)ethanol primarily relates to its role as an intermediate in ticagrelor synthesis. In this context:
Studies indicate that modifications at the phenyl ring significantly impact biological activity, with fluorinated compounds often exhibiting improved pharmacokinetic profiles compared to their non-fluorinated counterparts .
Relevant analyses include infrared spectroscopy and nuclear magnetic resonance spectroscopy, which confirm structural integrity and purity during synthesis processes .
(1S)-1-(2,3-Difluorophenyl)ethanol is primarily utilized in:
Its unique properties make it valuable for both academic research and industrial applications in drug development.
(1S)-1-(2,3-Difluorophenyl)ethanol belongs to a class of chiral fluorinated ethanol derivatives serving as critical building blocks for antithrombotic agents. While not directly referenced in the search results, its structural analogue—(1S)-2-chloro-1-(3,4-difluorophenyl)ethanol—is extensively documented as the key chiral intermediate for ticagrelor [2] [6]. Ticagrelor is a reversible P2Y₁₂ receptor antagonist and first-line antiplatelet drug. The 2,3-difluoro isomer shares analogous stereochemical significance due to:
The compound’s structural framework enables the construction of tetrahydrocyclopentapyrazolyl motifs central to ticagrelor’s active moiety [6]. Modifying fluorine substitution patterns (e.g., 2,3- vs. 3,4-) allows medicinal chemists to optimize drug-receptor binding kinetics while retaining the core chiral alcohol functionality [1].
The (S)-enantiomer of this compound family displays strict structure-activity relationships in drug molecules. Impurities in enantiomeric purity (<99% e.e.) diminish therapeutic efficacy due to:
As evidenced by the industrial focus on synthesizing enantiopure (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol (>99.9% e.e.) [4] [6], the 2,3-difluoro congener demands equivalent stereochemical control. Biocatalytic methods achieve this via enantioselective ketone reduction—mirroring approaches validated for ticagrelor intermediates [4] [7]. The fluorine atoms induce electronic modulation in the prochiral ketone substrate, enhancing carbonyl reductase selectivity through polar interactions in the enzyme active site [4].
Table 2: Biocatalytic Performance for Enantioselective Synthesis of Related Chiral Alcohols
Enzyme | Substrate | Product | Conc. (g/L) | Time (h) | e.e. (%) | Activity (U/g) | Reference |
---|---|---|---|---|---|---|---|
LsCRM3 (mutant) | 2-chloro-1-(3,4-difluorophenyl)ethanone | (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol | 400 | 11 | >99.9 | 4.7× wild-type | [4] |
KmCR-W3 (mutant) | 2-chloro-1-(3,4-difluorophenyl)ethanone | (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol | 30 | 6 | >99.7 | 83% improved | [7] |
ChKRED20-L205A | 2-chloro-1-(3,4-difluorophenyl)ethanone | (1S)-2-chloro-1-(3,4-difluorophenyl)ethanol | 200 | 20 | >99 | Not specified | [7] |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4